molecular formula C20H22N2O3S B15042518 Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate

Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate

Cat. No.: B15042518
M. Wt: 370.5 g/mol
InChI Key: GGJMRIUAJRCRQD-UHFFFAOYSA-N
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Description

Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C20H22N2O3S It is known for its unique structure, which includes a butyl ester group, a 3-methylbenzoyl moiety, and a carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 3-methylbenzoyl chloride: This is achieved by reacting 3-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The resulting 3-methylbenzoyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

    Thioamide Formation: The amide is then treated with Lawesson’s reagent to convert the carbonyl group to a thiocarbonyl group, resulting in the formation of the carbothioyl amide.

    Esterification: Finally, the carbothioyl amide is esterified with butanol in the presence of a catalyst such as sulfuric acid (H2SO4) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a carbonyl group using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Conversion of the thiocarbonyl group to a carbonyl group

    Reduction: Conversion of nitro groups to amines

    Substitution: Formation of new ester or amide derivatives

Scientific Research Applications

Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The carbothioyl group may play a role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-({[(2-methylbenzoyl)amino]carbothioyl}amino)benzoate
  • Butyl 3-({[(4-methylbenzoyl)amino]carbothioyl}amino)benzoate
  • Butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbothioyl}amino)benzoate

Uniqueness

Butyl 3-({[(3-methylbenzoyl)amino]carbothioyl}amino)benzoate is unique due to the presence of the 3-methylbenzoyl group, which may impart specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall activity in various applications.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

butyl 3-[(3-methylbenzoyl)carbamothioylamino]benzoate

InChI

InChI=1S/C20H22N2O3S/c1-3-4-11-25-19(24)16-9-6-10-17(13-16)21-20(26)22-18(23)15-8-5-7-14(2)12-15/h5-10,12-13H,3-4,11H2,1-2H3,(H2,21,22,23,26)

InChI Key

GGJMRIUAJRCRQD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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